6-(3-Fluorophenoxy)hexanal
Description
6-(3-Fluorophenoxy)hexanal is an aldehyde derivative featuring a hexanal backbone (C₆H₁₂O) substituted with a 3-fluorophenoxy group at the sixth carbon. Hexanal itself is a well-studied aldehyde with a six-carbon chain, a boiling point of ~131°C, and a characteristic grassy odor . Substitutions like phenoxy or fluorine alter its chemical behavior, volatility, and functional roles.
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
6-(3-fluorophenoxy)hexanal |
InChI |
InChI=1S/C12H15FO2/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-8,10H,1-4,9H2 |
InChI Key |
RUKNVXDAJJRDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares 6-(3-Fluorophenoxy)hexanal (inferred data) with similar compounds:
*Estimated based on structural analogs.
Key Observations:
- Molecular Weight and Polarity: Fluorophenoxy substitutions increase molecular weight compared to hexanal, enhancing lipophilicity. This may improve membrane permeability in biological systems .
- Boiling Point : Longer substituents (e.g., triphenylmethoxy) likely elevate boiling points due to increased van der Waals interactions.
Chemical Reactivity and Stability
- Hexanal: Prone to oxidation, forming hexanoic acid; reacts with amines in Maillard reactions .
- Fluorinated Analogs: The electron-withdrawing fluorine atom in 3-fluorophenoxy may stabilize the aldehyde group against oxidation, similar to fluorinated carboxylic acids . This could extend shelf-life in flavor or preservative applications.
- Phenoxy Substitutions: Ether linkages (e.g., in 6-(4-phenylbutoxy)hexanal) reduce volatility and may slow degradation, as seen in hexanal’s role as a rancidity indicator in foods .
Hexanal in Food Science
Hexanal is a secondary lipid oxidation product, with concentrations >5 mg/kg indicating rancidity in baked goods .
Fluorinated Derivatives in Specialty Chemistry
- 6-Fluorohexanoic Acid (CAS 373-05-7): Used in pharmaceutical synthesis; fluorine enhances metabolic stability .
- This compound: Hypothesized applications include fragrance modification (due to altered volatility) or as a building block in drug discovery.
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